Technical Documentation Center

5-Bromo-4-chloropyrimidin-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-chloropyrimidin-2-ol
  • CAS: 1240595-19-0

Core Science & Biosynthesis

Foundational

5-Bromo-4-chloropyrimidin-2-ol CAS number and properties

An In-Depth Technical Guide to 5-Bromo-4-chloropyrimidin-2-ol (CAS: 1240595-19-0) Prepared by: Gemini, Senior Application Scientist Introduction 5-Bromo-4-chloropyrimidin-2-ol is a halogenated pyrimidine derivative of si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-4-chloropyrimidin-2-ol (CAS: 1240595-19-0)

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Bromo-4-chloropyrimidin-2-ol is a halogenated pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. As a trifunctional scaffold, it possesses three distinct reactive sites that can be selectively manipulated, making it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of a bromine atom, a chlorine atom, and a hydroxyl group on the pyrimidine core allows for a diverse range of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and alkylations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its key reactivities, and essential safety considerations, designed for scientists and professionals in the field.

A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the -ol and -one forms. This dynamic process influences its reactivity and physicochemical properties.

synthesis_workflow start 2-Hydroxypyrimidine step1 Step 1: Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile or DMF start->step1 intermediate1 5-Bromo-2-hydroxypyrimidine step1->intermediate1 step2 Step 2: Chlorination Reagent: Phosphorus oxychloride (POCl₃) Catalyst: Amine base (e.g., DIPEA) intermediate1->step2 intermediate2 5-Bromo-2,4-dichloropyrimidine step2->intermediate2 step3 Step 3: Selective Hydrolysis Reagent: NaOH (aq., controlled stoichiometry) Conditions: Low temperature intermediate2->step3 product 5-Bromo-4-chloropyrimidin-2-ol step3->product purification Purification (Crystallization or Chromatography) product->purification

Caption: Proposed synthetic workflow for 5-Bromo-4-chloropyrimidin-2-ol.

Experimental Protocol: A Proposed Methodology

This protocol is a representative, non-validated procedure based on analogous transformations. [1][2]Researchers must perform their own optimization and safety assessments.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

  • To a solution of 2-hydroxypyrimidine (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 5-Bromo-2,4-dichloropyrimidine

  • To the crude 5-Bromo-2-hydroxypyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) and a catalytic amount of an amine base such as N,N-diisopropylethylamine (DIPEA).

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution, dry, and concentrate to afford the dichlorinated intermediate.

Step 3: Selective Hydrolysis to 5-Bromo-4-chloropyrimidin-2-ol

  • Dissolve the 5-Bromo-2,4-dichloropyrimidine (1.0 eq) in a solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of sodium hydroxide (1.0 eq) in water dropwise.

  • Stir the reaction at low temperature, monitoring closely to avoid di-substitution.

  • Upon consumption of the starting material, acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Purification: The final compound can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Part 3: Chemical Reactivity and Synthetic Utility

The utility of 5-Bromo-4-chloropyrimidin-2-ol as a synthetic intermediate stems from its three addressable functional groups. The chlorine at the C4 position is the most labile group for nucleophilic aromatic substitution (SNAᵣ), while the bromine at C5 is ideal for metal-catalyzed cross-coupling reactions.

Caption: Primary sites of reactivity on the pyrimidine scaffold.

Protocol 1: Nucleophilic Aromatic Substitution at C4

The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C4-chloro group an excellent leaving group for SNAᵣ reactions. [3][4]

  • Dissolve 5-Bromo-4-chloropyrimidin-2-ol (1.0 eq) and the desired nucleophile (e.g., a primary or secondary amine, 1.1 eq) in a polar aprotic solvent like isopropanol or DMF.

  • Add a non-nucleophilic base such as DIPEA (2.0 eq) to act as a scavenger for the HCl byproduct.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the product via chromatography or recrystallization.

Causality: The use of a polar aprotic solvent stabilizes the charged Meisenheimer intermediate formed during the addition-elimination mechanism of SNAᵣ. The base is crucial to neutralize the generated acid, which would otherwise protonate the nucleophile, rendering it inactive.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

The C5-bromo position is well-suited for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. [5][6]

  • To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water), add 5-Bromo-4-chloropyrimidin-2-ol (1.0 eq), the desired boronic acid or ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).

  • Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq).

  • Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 2-12 hours.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Purify the product by standard methods.

Causality: The palladium catalyst is essential for the oxidative addition, transmetalation, and reductive elimination cycle that constitutes the Suzuki reaction. The base activates the boronic acid, and the inert atmosphere prevents the oxidation and deactivation of the Pd(0) active catalyst.

Part 4: Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for 5-Bromo-4-chloropyrimidin-2-ol. Therefore, a risk assessment must be performed based on the hazards of structurally similar compounds, such as other halogenated pyrimidines. [7][8][9]This compound should be handled only by qualified professionals in a well-ventilated chemical fume hood.

Hazard CategoryInferred Risk and Precautionary Statement
Acute Toxicity Based on analogs, may be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). [8]Handle with appropriate personal protective equipment (PPE).
Skin Irritation Likely to cause skin irritation (H315). [7][9]Wear chemical-resistant gloves (e.g., nitrile).
Eye Irritation Likely to cause serious eye irritation or damage (H319/H318). [7][9]Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation (H335). [7][9]Avoid breathing dust.
Handling Use in a chemical fume hood. [10]Avoid formation of dust and aerosols. [10]Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Self-Validation: This hazard assessment is a predictive system based on the known toxicology of the core pyrimidine scaffold and its halogenated functional groups. The absence of specific data necessitates treating this compound with a high degree of caution, assuming it possesses the hazards of its most reactive analogs until empirical data becomes available.

Part 5: Applications in Research and Development

5-Bromo-4-chloropyrimidin-2-ol is not an end-product but a strategic intermediate. Its value lies in its potential to generate libraries of substituted pyrimidines for screening in drug discovery programs.

  • Kinase Inhibitors: The pyrimidine scaffold is a common core in many FDA-approved kinase inhibitors. The C4 position can be substituted with various amine-containing pharmacophores to interact with the hinge region of a kinase active site.

  • Antiviral/Anticancer Agents: Halogenated nucleoside analogs are a well-established class of therapeutic agents. This compound could serve as a precursor for novel nucleoside or non-nucleoside analogs. [11]* Combinatorial Chemistry: The orthogonal reactivity of the C4-Cl and C5-Br positions allows for sequential, selective derivatization, enabling the rapid synthesis of a diverse array of compounds from a single, advanced intermediate.

References

  • Chemsrc. (2025). 5-Bromo-4-chloropyrimidin-2-amine MSDS. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidin-2-amine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved February 4, 2026, from [Link]

  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306.
  • Google Patents. (n.d.). Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 3, 371-375.
  • PubChem. (n.d.). 5-bromo-6-chloro-2-methyl-1H-pyrimidin-2-ol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Hie, L., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
  • The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. Retrieved February 4, 2026, from [Link]

  • Di Giorgio, A., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Pharmaceuticals, 15(7), 888.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved February 4, 2026, from [Link]

  • Le, T. H., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Science & Technology Development Journal, 23(3), 675-681.
  • Stanovnik, B., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Synlett, 2001(1), 129-131.
  • Janza, B. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]

  • Cocco, M. T., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(2), 94-101.
  • Le, T. H., et al. (2020). Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. ResearchGate. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Halogenated Pyrimidines as Radiosensitizers Revisited. Retrieved February 4, 2026, from [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • UCSN. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 5-bromo-6-chloro-3-methyl-1H-pyridin-2-one. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved February 4, 2026, from [Link]

  • Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution. YouTube. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

A Guide to the Structural Elucidation of 5-Bromo-4-chloropyrimidin-2-ol: An Integrated Spectroscopic Approach

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The precise substitution pattern on the pyrimidine ring d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The precise substitution pattern on the pyrimidine ring dictates its biological activity, making unambiguous structural characterization a critical step in drug discovery and development. This technical guide provides an in-depth, experience-driven walkthrough for the structure elucidation of 5-Bromo-4-chloropyrimidin-2-ol. We will navigate the pivotal role of keto-enol tautomerism in this class of heterocycles and employ a multi-technique spectroscopic approach—integrating Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—to build a self-validating case for the definitive structure. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous framework for characterizing complex heterocyclic compounds.

The Foundational Challenge: Tautomerism and IUPAC Nomenclature

The common name, 5-Bromo-4-chloropyrimidin-2-ol, suggests the "enol" tautomer (Structure A ), featuring a hydroxyl group at the C2 position. However, it is a well-established principle in heterocyclic chemistry that 2-hydroxypyrimidines exist in a dynamic equilibrium with their keto tautomer, the pyrimidin-2-one form (Structure B ).[3][4] This equilibrium is often heavily influenced by the solvent and physical state, with the keto form frequently predominating due to the stability of the amide linkage and favorable intermolecular hydrogen bonding.[5][6]

This tautomerism presents an immediate challenge for nomenclature. While the "ol" name is sometimes used, the more precise IUPAC name reflects the dominant tautomer. For this molecule, the correct IUPAC name for the keto form is 5-Bromo-4-chloro-1H-pyrimidin-2-one or 5-Bromo-4-chloropyrimidin-2(1H)-one . The primary objective of our elucidation is not only to confirm the connectivity of the atoms but also to determine which tautomeric form is prevalent under standard analytical conditions.

Note: Some databases may erroneously list the IUPAC name as 5-bromo-6-chloro-1H-pyrimidin-2-one[7]. However, standard pyrimidine numbering and the corresponding SMILES strings (Brc1c(Cl)[nH]c(=O)nc1) confirm the chloro-substituent is at the C4 position.

Caption: Tautomeric equilibrium between the 'ol' and 'one' forms.

The Elucidation Workflow: An Integrated Strategy

A robust structure elucidation relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system. Our strategy is to sequentially analyze the molecule to determine its mass, functional groups, and the precise electronic environment of each atom.

workflow cluster_data Data Acquisition cluster_synthesis Interpretation & Conclusion Start Sample of 5-Bromo-4-chloropyrimidin-2-ol MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Analysis Integrated Data Analysis MS->Analysis IR->Analysis NMR->Analysis Conclusion Final Structure Confirmation (Connectivity & Tautomer) Analysis->Conclusion

Caption: The logical workflow for structure elucidation.

Spectroscopic Deep Dive: Assembling the Evidence

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: The first step is always to confirm the molecular formula. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For halogenated compounds, low-resolution MS is also exceptionally informative due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[8][9] The presence of both halogens creates a unique "isotopic cluster" for the molecular ion peak that is diagnostic for the presence of one chlorine and one bromine atom.

Predicted Data: For the molecular formula C₄H₂BrClN₂O, the expected monoisotopic mass is 207.9144 Da. The mass spectrum would exhibit a characteristic cluster of peaks for the molecular ion [M]⁺:

  • m/z (calc.) ~208: Relative Intensity 75% (¹²C₄¹H₂⁷⁹Br³⁵ClN₂¹⁶O)

  • m/z (calc.) ~210: Relative Intensity 100% (containing ⁸¹Br or ³⁷Cl)

  • m/z (calc.) ~212: Relative Intensity 25% (containing ⁸¹Br and ³⁷Cl)

This distinctive M, M+2, M+4 pattern provides high confidence in the elemental formula before any other data is considered.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and powerful tool for identifying functional groups.[10] In this specific case, it provides the most direct evidence for determining the dominant tautomer. The key is to look for the mutually exclusive signals of a hydroxyl group (O-H) versus a carbonyl group (C=O).

  • Evidence for Keto Tautomer (B): A strong, sharp absorption band between 1650-1700 cm⁻¹ is characteristic of a C=O stretch in a cyclic amide (a lactam). Additionally, a broad absorption between 3100-3300 cm⁻¹ would indicate the N-H stretch of the amide.

  • Evidence for Enol Tautomer (A): A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of an O-H stretch. The C=O absorption mentioned above would be absent.

The pyrimidine ring itself will show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ fingerprint region.[11][12] Based on literature precedence for similar compounds, the keto tautomer is expected to be dominant, making the observation of a strong C=O peak the most likely outcome.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen and carbon atom.[13][14][15]

Caption: IUPAC numbering of the pyrimidin-2-one structure.

¹H NMR Analysis: The structure has only two protons.

  • N1-H: A relatively broad singlet is expected for the amide proton. Its chemical shift can be highly variable (typically 11-13 ppm ) and is dependent on concentration and solvent. This proton will exchange with D₂O, causing the signal to disappear, which is a key confirmatory experiment.

  • C6-H: A sharp singlet is expected for the lone aromatic proton on the ring. Due to the electron-withdrawing effects of the adjacent nitrogen atom and the halogens, this proton is expected to be significantly downfield, likely in the 8.0-8.5 ppm range.

¹³C NMR Analysis: The structure has four distinct carbon atoms.

  • C2 (Carbonyl Carbon): This is the most diagnostic signal. A carbon in a C=O (amide/lactam) environment will appear significantly downfield, typically in the 155-165 ppm range. If the compound existed as the enol tautomer, this carbon (C-OH) would be shifted upfield to the ~150 ppm region.

  • C4 (Carbon-Chlorine): The carbon atom attached to chlorine will also be downfield, expected around 150-160 ppm .

  • C5 (Carbon-Bromine): The carbon attached to bromine is expected to be the most upfield of the substituted carbons, likely in the 110-120 ppm range.

  • C6 (Aromatic CH): The carbon bearing the lone proton is expected around 140-145 ppm .

Data Summary and Experimental Protocols

Predicted Spectroscopic Data Summary

The following table summarizes the key predicted data points that would collectively confirm the structure as 5-Bromo-4-chloro-1H-pyrimidin-2-one.

Technique Parameter Predicted Observation Structural Implication
HRMS [M+H]⁺m/z 208.9222Confirms elemental formula C₄H₃BrClN₂O
MS (LR) Isotope PatternM, M+2, M+4 clusterConfirms presence of one Br and one Cl atom
IR C=O StretchStrong, sharp peak at ~1670 cm⁻¹Indicates presence of carbonyl; Keto tautomer
IR N-H StretchBroad peak at ~3200 cm⁻¹Indicates presence of amide N-H
¹H NMR δ (ppm), Multiplicity~12.0 (br s, 1H), ~8.2 (s, 1H)Corresponds to N-H and C6-H protons
¹³C NMR δ (ppm)~158, ~155, ~142, ~115Corresponds to C2, C4, C6, and C5 respectively
Standard Operating Protocol for Analysis

Trustworthiness: The following protocols are designed to be self-validating. Adherence to these steps ensures data quality and reproducibility.

A. Sample Preparation:

  • Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis. Causality: DMSO is an excellent solvent for this class of compounds and will solubilize both tautomers. Its high boiling point prevents evaporation, and it does not exchange protons with amides as rapidly as methanol-d₄.

  • For IR analysis, prepare a KBr pellet by mixing ~1 mg of the sample with 100 mg of dry KBr powder and pressing into a transparent disk.

  • For MS analysis, prepare a 1 mg/mL solution in methanol or acetonitrile.

B. NMR Spectroscopy (500 MHz Spectrometer):

  • Acquire a standard ¹H NMR spectrum with 16 scans.

  • Acquire a ¹³C NMR spectrum with 1024 scans using proton decoupling.

  • Validation Step: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the peak around 12 ppm validates its assignment as an exchangeable N-H proton.

C. FT-IR Spectroscopy:

  • Record a background spectrum using a pure KBr pellet.

  • Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Validation Step: Ensure the baseline is flat and check for a strong C=O peak. The absence of a significant, broad O-H band alongside the presence of C=O and N-H bands confirms the keto tautomer.

D. High-Resolution Mass Spectrometry (ESI-TOF):

  • Infuse the sample solution at 5 µL/min into the electrospray ionization (ESI) source in positive ion mode.

  • Acquire data over a mass range of m/z 50-500.

  • Validation Step: Calibrate the instrument immediately prior to the run. The measured mass of the molecular ion should be within 5 ppm of the calculated theoretical mass. Confirm the characteristic M, M+2, M+4 isotopic pattern.

Conclusion

References

  • Chemsrc. 5-Bromo-4-chloropyrimidin-2-amine | CAS#:1044767-99-8. Chemsrc. Available from: [Link]

  • PubChem. 5-Bromo-4-chloropyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Tsolaki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Available from: [Link]

  • Wikipedia. Pyrimidine. Wikimedia Foundation. Available from: [Link]

  • Capot Chemical. 5-Bromo-4-chloropyrimidin-2-amine | 1044767-99-8. Capot Chemical. Available from: [Link]

  • PubChem. 5-Bromo-2-chloropyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Les, A., Adamowicz, L., & Person, W. B. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(25), 10301-10309. Available from: [Link]

  • Tsybizova, A., et al. (2020). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. NMR spectra of pyrimidines. ResearchGate. Available from: [Link]

  • Shaik, A. B., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available from: [Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(4), 585-594. Available from: [Link]

  • University of Arizona. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. Available from: [Link]

  • Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

  • Barlin, G. B., & Batterham, T. J. (1967). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. ChemTube3D. Available from: [Link]

  • Aryal, S. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes. Available from: [Link]

  • ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant.... ResearchGate. Available from: [Link]

  • Al-wsabie, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Available from: [Link]

  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
  • Uno, T., et al. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(1), 132-139. Available from: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5021. Available from: [Link]

  • ResearchGate. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available from: [Link]

  • Tuñón, I., et al. (2014). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry B, 118(1), 339-350. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Michigan State University. Available from: [Link]

Sources

Foundational

Biological Activity of Pyrimidine Derivatives: A Strategic Guide for Medicinal Chemists

Executive Summary The pyrimidine nucleus is arguably the most privileged scaffold in medicinal chemistry. As the structural backbone of DNA and RNA bases (cytosine, thymine, uracil), it possesses inherent biocompatibilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine nucleus is arguably the most privileged scaffold in medicinal chemistry. As the structural backbone of DNA and RNA bases (cytosine, thymine, uracil), it possesses inherent biocompatibility and the ability to engage in critical hydrogen bonding networks within enzyme active sites. This guide moves beyond basic pharmacological listing to analyze the structural causality of pyrimidine derivatives—explaining how specific substitutions drive potency across oncology, virology, and infectious disease landscapes.[1]

Part 1: Structural Logic & SAR (The "Why" of Activity)

The biological activity of pyrimidine is not random; it is dictated by the electronic and steric environment of the diazine ring. The 1,3-nitrogen placement creates a deficient


-electron system, making the ring susceptible to nucleophilic attack at positions 2, 4, and 6, while position 5 is electron-rich and prone to electrophilic substitution.
The Pyrimidine SAR Map

To design effective ligands, one must exploit these electronic characteristics.

  • C2 Position: Critical for solubility and H-bonding. Amino or guanidino groups here often mimic the natural substrate interaction (e.g., in antifolates).

  • C4/C6 Positions: Ideal for hydrophobic bulk tolerance. Introduction of aromatic rings here often targets the hydrophobic pocket of kinase ATP-binding sites.

  • C5 Position: The "Modulation Vector." Substituents here (halogens, alkyls) fine-tune lipophilicity and metabolic stability without disrupting the core binding mode.

PyrimidineSAR Core Pyrimidine Core (1,3-Diazine) Pos2 Position 2 (Nucleophilic Attack / H-Bonding) Target: Solubility & Kinase Hinge Core->Pos2 Functionalization Pos4_6 Positions 4 & 6 (Hydrophobic Interaction) Target: Allosteric Pockets Core->Pos4_6 Steric Bulk Pos5 Position 5 (Electrophilic Substitution) Target: Metabolic Stability (F, Cl) Core->Pos5 Electronic Tuning Kinase Inhibitors\n(e.g., Imatinib analogs) Kinase Inhibitors (e.g., Imatinib analogs) Pos2->Kinase Inhibitors\n(e.g., Imatinib analogs) Antimicrobials\n(e.g., Trimethoprim) Antimicrobials (e.g., Trimethoprim) Pos4_6->Antimicrobials\n(e.g., Trimethoprim) Antimetabolites\n(e.g., 5-FU) Antimetabolites (e.g., 5-FU) Pos5->Antimetabolites\n(e.g., 5-FU)

Figure 1: Structural Activity Relationship (SAR) map of the pyrimidine nucleus, highlighting functionalization zones for specific therapeutic outcomes.

Part 2: Mechanistic Deep Dives

Oncology: The Kinase & Antimetabolite Dual Front

Pyrimidine derivatives dominate oncology via two distinct mechanisms:

  • Antimetabolites: Mimicking natural nucleosides to stall DNA replication (e.g., 5-Fluorouracil).

  • Kinase Inhibition: Competing with ATP in the catalytic cleft of enzymes like EGFR and VEGFR.

Case Study: EGFR Inhibition Fused pyrimidines (quinazolines) like Gefitinib rely on the N1 and N3 atoms to form hydrogen bonds with the "hinge region" amino acids (Met793 in EGFR), while a hydrophobic group at C4 extends into the specificity pocket.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binding Phos Autophosphorylation EGFR->Phos ATP ATP ATP->EGFR Activation Inhibitor Pyrimidine Inhibitor (Competes with ATP) Inhibitor->EGFR Blockade (H-bond at Met793) Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: EGFR signaling cascade and the competitive inhibition mechanism of pyrimidine-based small molecules at the ATP binding site.

Antimicrobial: The DHFR Blockade

Pyrimidine-2,4-diamines (e.g., Trimethoprim) selectively inhibit bacterial Dihydrofolate Reductase (DHFR). The 2,4-diamino motif binds to Asp27 in the bacterial enzyme active site, preventing the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for DNA synthesis.

Antiviral: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Modified pyrimidines (e.g., Zidovudine/AZT) act as chain terminators. The viral Reverse Transcriptase incorporates the drug into the growing DNA chain. However, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, halting viral replication.

Part 3: Experimental Ecosystem (Self-Validating Protocols)

To ensure Trustworthiness and reproducibility, experimental workflows must include internal validation steps.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of a novel pyrimidine derivative against cancer cell lines (e.g., A549).

The "Why" Behind the Steps:

  • Seeding Density: We use 5,000 cells/well (A549) to ensure cells remain in the log-growth phase during the 72h drug exposure. Overcrowding induces contact inhibition, masking drug effects.

  • DMSO Control: Pyrimidines are often lipophilic. However, DMSO > 0.5% is cytotoxic. Validation Check: Wells with vehicle only must show >95% viability compared to media-only wells.

Step-by-Step Workflow:

  • Preparation: Dissolve derivative in 100% DMSO to 10 mM stock. Serial dilute in culture medium to 2x final concentration (Final DMSO < 0.5%).

  • Seeding: Plate 100 µL cell suspension (5x10^4 cells/mL) into 96-well plates. Incubate 24h for attachment.

  • Treatment: Add 100 µL of 2x drug solution. Include:

    • Negative Control: 0.5% DMSO in media.

    • Positive Control: Doxorubicin (known IC50).

    • Blank: Media only (no cells).

  • Incubation: 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Metabolically active mitochondria reduce yellow MTT to purple formazan. Solubilize with DMSO and read Absorbance at 570 nm.

  • Validation Checkpoint: Calculate Z-factor. If Z' < 0.5, the assay is statistically invalid; do not proceed to IC50 calculation.

Protocol 2: Kinase Inhibition Assay (ADP-Glo)

Objective: Confirm if the derivative targets the ATP-pocket.

  • Reaction: Incubate Recombinant EGFR + Substrate (Poly Glu:Tyr) + ATP + Pyrimidine Derivative.

  • Conversion: Kinase reaction converts ATP -> ADP.

  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP back to ATP -> Luciferase light output.

  • Causality: A decrease in luminescence correlates directly to kinase inhibition.

AssayWorkflow Start Start: Drug Screening Solubility Solubility Check (Turbidimetric) Start->Solubility Bioassay Primary Bioassay (MTT / Kinase) Solubility->Bioassay If Soluble Validation Validation Checkpoint (Z-factor > 0.5?) Bioassay->Validation Fail Discard Data Optimize Assay Conditions Validation->Fail No Pass Dose-Response Curve Calculate IC50 Validation->Pass Yes

Figure 3: Decision logic for validating biological assay results. A "Go/No-Go" checkpoint based on statistical quality (Z-factor) is essential for data integrity.

Part 4: Comparative Data & Approved Therapeutics

The following table summarizes key pyrimidine-based therapeutics, illustrating the versatility of the scaffold.

Drug NameClassTarget MechanismIndicationKey Structural Feature
5-Fluorouracil AntimetaboliteThymidylate Synthase InhibitorColorectal/Breast CancerC5-Fluorine (mimics H but stronger bond)
Gefitinib Kinase InhibitorEGFR Tyrosine KinaseNSCLCQuinazoline (Fused Pyrimidine)
Trimethoprim AntibioticBacterial DHFR InhibitorUTIs2,4-Diamino substitution
Zidovudine AntiviralReverse Transcriptase (NRTI)HIVAzido group at sugar 3' position
Minoxidil VasodilatorK+ Channel OpenerHypertension / AlopeciaN-Oxide at Pyrimidine N1
Kygevvi Nucleoside TherapyMitochondrial DNA MaintenanceTK2 DeficiencyDeoxypyrimidine monophosphate combination

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Bentham Science. (2023).[2][3][4] Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. (2021).[4][5][6] Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI Molecules. (2022).[7] Available at: [Link]

  • Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. (2023).[2][3][4] Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. (2023).[2][3][4] Available at: [Link]

  • EMA Recommends Kygevvi for Rare Thymidine Kinase 2 Deficiency Treatment. Pharmaceutical Technology.[8] (2026).[8] Available at: [Link]

Sources

Exploratory

role of halogenated pyrimidines in medicinal chemistry

The Strategic Role of Halogenated Pyrimidines in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary The pyrimidine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Role of Halogenated Pyrimidines in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The pyrimidine scaffold is ubiquitous in biological systems, serving as the backbone for DNA/RNA bases (cytosine, thymine, uracil).[1] In medicinal chemistry, the strategic introduction of halogen atoms (F, Cl, Br, I) onto the pyrimidine ring transforms this native scaffold into a potent therapeutic engine.[1] This guide analyzes the distinct roles of halogenated pyrimidines: from fluorine’s ability to mimic hydrogen and block metabolism, to the heavier halogens’ capacity to drive affinity through sigma-hole interactions (halogen bonding).[1] We provide actionable protocols for synthesis and biological validation, grounded in causality and rigorous experimental logic.

Physicochemical Foundations: The Halogen Toolkit

The utility of halogens in pyrimidine medicinal chemistry is not monolithic; it is a dichotomy between the "light" (Fluorine) and the "heavy" (Chlorine, Bromine, Iodine).[1]

FeatureFluorine (F) Chlorine (Cl) / Bromine (Br) / Iodine (I)
Van der Waals Radius 1.47 Å (Mimics Hydrogen ~1.20 Å)Cl (1.75 Å), Br (1.85 Å), I (1.98 Å)
Electronegativity 4.0 (Highest)Decreasing (Cl: 3.0, Br: 2.8, I: 2.[1]5)
C-X Bond Strength Very High (Metabolic Shield)Weaker (Leaving Group potential)
Primary Effect Electronic modulation, pKa lowering, Metabolic blockingSteric occlusion, Lipophilicity, Halogen Bonding
Key Role Bioisostere / Antimetabolite Ligand Anchor / Synthetic Handle
Electronic Modulation & pKa

Substitution at the C-5 position of pyrimidine is critical.[1] An electron-withdrawing group (EWG) like fluorine at C-5 significantly lowers the pKa of the N-3 proton. This acidity modulation alters the tautomeric equilibrium and hydrogen-bond donor capability, directly influencing binding affinity to enzymes like polymerases or kinases.

Fluorinated Pyrimidines: The Metabolic Blockers

Case Study: 5-Fluorouracil (5-FU) and Thymidylate Synthase (TS) [2][3]

Fluorine’s atomic radius allows it to mimic hydrogen sterically, but its electronegativity fundamentally alters chemical reactivity.[1] The classic example is 5-FU.[1][2][4]

Mechanism of Action: The "Suicide" Inhibition

Thymidylate Synthase (TS) methylates dUMP to dTMP using the cofactor 5,10-methylene tetrahydrofolate (CH₂THF).[1][2][5] The enzyme initiates catalysis via a nucleophilic attack (Cys195) on the C-6 position of the pyrimidine.[1][5]

  • Mimicry: 5-FU is metabolized to 5-fluoro-dUMP (FdUMP), which enters the TS active site as a substrate mimic.[1]

  • Trapping: The enzyme attacks C-6, and the cofactor attacks C-5. In the native substrate (dUMP), a proton at C-5 is abstracted to resolve the intermediate.[1]

  • The Blockade: The C-5 Fluorine–Carbon bond is too strong to be broken.[1] The enzyme becomes covalently trapped in a ternary complex (Enzyme-FdUMP-Cofactor), leading to irreversible inhibition and "thymineless death."[1]

TS_Inhibition cluster_metabolism Prodrug Metabolism cluster_mechanism Thymidylate Synthase (TS) Inhibition 5-FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) 5-FU->FdUMP Ribosylation & Phosphorylation TS_Free TS Enzyme (Active Cys-SH) Ternary Ternary Complex [TS-FdUMP-CH2THF] FdUMP->Ternary TS_Free->Ternary + FdUMP + CH2THF Dead Irreversible Inhibition (C-F bond stable) Ternary->Dead Cannot abstract F No dTMP synthesis

Figure 1: Mechanism of irreversible Thymidylate Synthase inhibition by the 5-FU metabolite FdUMP.[1]

Heavier Halogens & Halogen Bonding (XB)

While fluorine is a metabolic shield, Cl, Br, and I are increasingly used to enhance binding affinity via Halogen Bonding (XB) .[1]

The Sigma-Hole Concept

Unlike the isotropic electron cloud of lighter atoms, heavier halogens (Br, I) bonded to an electron-withdrawing ring (like pyrimidine) exhibit an anisotropic charge distribution.[1]

  • The Belt: An equatorial region of negative electrostatic potential (nucleophilic).[1]

  • The Hole: A region of positive electrostatic potential on the distal end of the C-X bond (the

    
    -hole).
    

Medicinal Application: This


-hole acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygens in the target protein).[1]
  • Directionality: The interaction is strictly linear (C–X[1]···O angle ≈ 180°).[1]

  • Strength: I > Br > Cl >> F.[1]

  • Affinity Gain: Replacing a hydrogen with iodine at a specific position can improve potency by 10–100 fold if a suitable carbonyl acceptor is present in the pocket.[1]

Synthetic Architecture: Regioselective Functionalization

The 2,4-dichloropyrimidine scaffold is a "privileged structure."[1] The presence of a C-5 halogen (Cl/Br) further modulates the reactivity of the C-2 and C-4 chlorides, allowing for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr).[1]

Reactivity Hierarchy:

  • C-4 Position: Most reactive (para-like to N-1). First displacement occurs here.[1]

  • C-2 Position: Less reactive (ortho-like). Second displacement occurs here.

  • C-5 Position: Non-reactive to SNAr. Used for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) after the chlorides are substituted.[1]

Pyrimidine_SAR Scaffold 5-Bromo-2,4-dichloropyrimidine Step1 Step 1: C-4 Substitution (Most Reactive Electrophile) Scaffold->Step1 Nucleophile 1 (0°C, mild base) Step2 Step 2: C-2 Substitution (Less Reactive) Step1->Step2 Nucleophile 2 (Heat, strong base) Step3 Step 3: C-5 Cross-Coupling (Suzuki/Sonogashira) Step2->Step3 Pd(0), Boronic Acid

Figure 2: Regioselective functionalization logic for 5-bromo-2,4-dichloropyrimidine.

Experimental Protocols

Synthesis of 5-Bromo-2,4-dichloropyrimidine

Rationale: This intermediate allows for the modular construction of trisubstituted pyrimidine libraries.[1] We utilize a Vilsmeier-Haack type chlorination of 5-bromouracil.

Materials:

  • 5-Bromouracil (10.0 g, 52.4 mmol)

  • Phosphorus oxychloride (POCl₃) (40 mL, excess)

  • N,N-Dimethylaniline (8 mL)

  • Reagents for workup: Ice water, Diethyl ether, Sodium bicarbonate.[1]

Protocol:

  • Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 5-bromouracil (10.0 g) in POCl₃ (40 mL).

  • Catalysis: Carefully add N,N-dimethylaniline (8 mL) dropwise. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2–4 hours. The suspension will dissolve to form a clear, dark solution, indicating consumption of the starting material.

  • Quenching: Allow the mixture to cool to room temperature. Remove excess POCl₃ under reduced pressure (rotary evaporator) to yield a viscous oil.[1]

  • Workup: Pour the residue slowly onto crushed ice (200 g) with vigorous stirring to decompose residual phosphoryl chlorides. Caution: Violent reaction.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 × 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution (2 × 50 mL) and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Result: Recrystallize from ethanol/water or sublime to obtain 5-bromo-2,4-dichloropyrimidine as white crystals (Yield: ~75–85%).

Biological Assay: Thymidylate Synthase (TS) Inhibition

Rationale:[1][2][3][5][6] To verify the "thymineless death" mechanism, we measure the catalytic activity of TS in the presence of the candidate inhibitor. We monitor the increase in absorbance at 340 nm, corresponding to the formation of dihydrofolate (DHF).[1]

Reagents:

  • Recombinant human TS enzyme (hTS).[1][7]

  • Substrate: dUMP (2'-deoxyuridine-5'-monophosphate).

  • Cofactor: 5,10-CH₂THF (5,10-methylenetetrahydrofolate).[2]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl₂, 5 mM DTT (Dithiothreitol is critical to keep the active site Cysteine reduced).[1]

Protocol:

  • Preparation: Prepare a Master Mix containing Assay Buffer and hTS (final conc. 20–50 nM).[1]

  • Incubation: Aliquot Master Mix into a UV-transparent 96-well plate. Add the halogenated pyrimidine inhibitor (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).[1] Incubate for 15 minutes at 25°C to allow for potential slow-binding inhibition.

  • Initiation: Add dUMP (final conc. 100 µM) and 5,10-CH₂THF (final conc. 200 µM) to initiate the reaction.

  • Measurement: Immediately monitor the absorbance at 340 nm (A₃₄₀) in kinetic mode for 10–20 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[1]
      
    • Plot

      
       vs. [Inhibitor].[1]
      
    • Determine IC₅₀ using a non-linear regression model (e.g., GraphPad Prism).[1]

Future Perspectives: Late-Stage C-H Functionalization

The traditional SNAr approach relies on pre-functionalized (halogenated) scaffolds.[1] The frontier of pyrimidine chemistry lies in C-H Activation .[1] Recent advances allow for the direct halogenation of complex pyrimidines at the C-5 position using hypervalent iodine reagents or photoredox catalysis. This allows medicinal chemists to install a "magic methyl" or a "magic chloro" group at the very end of the synthesis (Late-Stage Functionalization), rapidly diversifying the SAR landscape without rebuilding the synthesis from scratch.

References

  • Mechanism of 5-Fluorouracil: Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).[1] 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.[1] Link

  • Halogen Bonding in Drug Discovery: Xu, Z., et al. (2014).[1] Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry. Link[1]

  • Synthetic Protocols (Chlorination): Bhat, B. A., et al. (2015).[1] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Medicinal Chemistry Research. Link[1]

  • Thymidylate Synthase Assay: Costi, M. P., et al. (2005).[1] Crystal structure of human thymidylate synthase in complex with a novel inhibitor. Journal of Medicinal Chemistry. Link[1]

  • Physicochemical Properties of Fluorine: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Guided Synthesis of 5-Bromo-4-chloropyrimidin-2-ol

Abstract 5-Bromo-4-chloropyrimidin-2-ol is a key heterocyclic intermediate, valuable for the synthesis of complex molecules in pharmaceutical and agrochemical research. Its trifunctional nature allows for sequential and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-4-chloropyrimidin-2-ol is a key heterocyclic intermediate, valuable for the synthesis of complex molecules in pharmaceutical and agrochemical research. Its trifunctional nature allows for sequential and site-specific modifications, making it a versatile building block in drug development. This application note presents a detailed, three-step synthetic protocol starting from the readily available precursor, pyrimidine-2,4-diol (uracil). The pathway involves an initial electrophilic bromination, followed by a robust dichlorination and culminating in a regioselective hydrolysis. This guide is designed for researchers, chemists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and characterization data to ensure reproducible and reliable results.

Introduction: The Strategic Value of Halogenated Pyrimidines

Halogenated pyrimidines are foundational scaffolds in medicinal chemistry. The strategic placement of halogen atoms provides reactive handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of diverse molecular libraries.[1] The target molecule, 5-Bromo-4-chloropyrimidin-2-ol, is particularly useful due to the differential reactivity of its functional groups. The chlorine at the C4 position, the bromine at the C5 position, and the hydroxyl group at the C2 position can be addressed with distinct reagents, allowing for a programmed approach to building complex derivatives.

While the direct synthesis from 2-hydroxypyrimidine is challenging due to the lack of an activatable group at the C4 position, a more chemically sound and efficient pathway begins with pyrimidine-2,4-diol (uracil). This document outlines a comprehensive three-stage synthesis designed for clarity, efficiency, and safety.

Overall Synthetic Pathway

The transformation from uracil to 5-Bromo-4-chloropyrimidin-2-ol is achieved in three distinct steps. This rational design leverages established reactions in heterocyclic chemistry, ensuring high yields and purity.

G Uracil Pyrimidine-2,4-diol (Uracil) Step1 Step 1: Bromination Reagents: Br₂, Acetic Acid Uracil->Step1 Bromouracil 5-Bromouracil Step1->Bromouracil Step2 Step 2: Dichlorination Reagent: POCl₃ Bromouracil->Step2 Dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine Step2->Dichloropyrimidine Step3 Step 3: Selective Hydrolysis Reagent: Aq. NaOH (controlled) Dichloropyrimidine->Step3 FinalProduct 5-Bromo-4-chloropyrimidin-2-ol Step3->FinalProduct

Figure 1: Three-step synthesis of 5-Bromo-4-chloropyrimidin-2-ol.

Part I: Electrophilic Bromination of Uracil

Principle and Mechanistic Insight

The pyrimidine ring in uracil is electron-rich, making it susceptible to electrophilic substitution. The amide-like nitrogen atoms and the enolic hydroxyl groups activate the ring, particularly at the C5 position. The reaction with molecular bromine (Br₂) in a suitable solvent like acetic acid proceeds via a classic electrophilic aromatic substitution mechanism to yield 5-bromouracil.[2][3] The use of N-bromosuccinimide (NBS) is also a viable, often milder, alternative.[4][5]

Detailed Protocol: Synthesis of 5-Bromouracil
  • Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add pyrimidine-2,4-diol (uracil) (22.4 g, 0.2 mol) and glacial acetic acid (200 mL).

  • Reagent Addition: While stirring, heat the suspension to 70-80°C to achieve partial dissolution. From the dropping funnel, add a solution of bromine (35.2 g, 0.22 mol) in 50 mL of glacial acetic acid dropwise over 1 hour. Caution: Bromine is highly corrosive and toxic; perform this step in a well-ventilated fume hood.

  • Reaction: Maintain the reaction mixture at 80°C with continuous stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into 1 L of ice-cold water with stirring.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 100 mL) to remove acetic acid and any unreacted bromine.

  • Purification: Dry the crude product in a vacuum oven at 60°C. The purity is typically sufficient for the next step. If needed, recrystallization from ethanol/water can be performed.

Expected Results & Characterization
ParameterExpected Value
Product 5-Bromouracil
Appearance White to off-white crystalline solid
Yield 85-95%
Molecular Formula C₄H₃BrN₂O₂
Molecular Weight 190.98 g/mol
Melting Point 291-293°C (decomposes)

Part II: Dichlorination of 5-Bromouracil

Principle and Mechanistic Insight

The conversion of the tautomeric keto groups of 5-bromouracil to chloro groups is achieved using a powerful chlorinating agent, typically phosphorus oxychloride (POCl₃).[6] The reaction transforms the pyrimidinedione into a more reactive dichloroaromatic system. The mechanism involves the formation of phosphate esters as intermediates, which are subsequently displaced by chloride ions. The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as a catalyst and an HCl scavenger, accelerating the reaction.[7][8][9]

Detailed Protocol: Synthesis of 5-Bromo-2,4-dichloropyrimidine
  • Setup: Assemble a 250 mL three-necked flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere. The entire apparatus must be oven-dried to exclude moisture.

  • Reagents: To the flask, add 5-bromouracil (19.1 g, 0.1 mol) and phosphorus oxychloride (POCl₃) (90 mL, 1.0 mol). Extreme Caution: POCl₃ is highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • Catalyst Addition: Slowly add N,N-dimethylaniline (12.1 g, 0.1 mol) to the stirred suspension. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The solid will gradually dissolve, resulting in a clear, dark solution. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. This is a highly exothermic and gas-evolving step. Perform this in the fume hood with extreme care.

  • Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 150 mL).

  • Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield a colorless to light-yellow liquid.[10]

Expected Results & Characterization
ParameterExpected Value
Product 5-Bromo-2,4-dichloropyrimidine
Appearance Colorless to light yellow liquid
Yield 80-90%
Molecular Formula C₄HBrCl₂N₂
Molecular Weight 227.88 g/mol
Boiling Point 85-90°C at 4 mmHg[10]

Part III: Regioselective Hydrolysis

Principle and Rationale

The two chlorine atoms in 5-bromo-2,4-dichloropyrimidine exhibit different reactivities towards nucleophiles. The C2-chloro group is generally more labile and susceptible to nucleophilic substitution than the C4-chloro group. This differential reactivity allows for the selective hydrolysis of the C2 position. By carefully controlling the reaction conditions—specifically stoichiometry of the base, temperature, and reaction time—it is possible to favor mono-hydrolysis at C2 while leaving the C4 chlorine intact.

Detailed Protocol: Synthesis of 5-Bromo-4-chloropyrimidin-2-ol
  • Setup: In a 250 mL round-bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine (11.4 g, 0.05 mol) in 100 mL of tetrahydrofuran (THF).

  • Reagent Addition: Prepare a solution of sodium hydroxide (2.0 g, 0.05 mol, 1.0 equivalent) in 50 mL of water. Cool the THF solution in an ice bath and add the aqueous NaOH solution dropwise over 30 minutes, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the selective hydrolysis must be diligently monitored by TLC or HPLC to prevent the formation of the dihydroxy byproduct.

  • Work-up: Once the starting material is consumed, neutralize the reaction mixture by adding 1 M HCl until the pH is approximately 6-7.

  • Extraction: Remove the THF under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Results & Characterization
ParameterExpected Value
Product 5-Bromo-4-chloropyrimidin-2-ol
Appearance White to pale yellow solid
Yield 65-80% (unoptimized)
Molecular Formula C₄H₂BrClN₂O
Molecular Weight 209.43 g/mol
Melting Point >200°C (decomposition likely)

Laboratory Workflow Visualization

G cluster_0 Part I: Bromination cluster_1 Part II: Dichlorination cluster_2 Part III: Selective Hydrolysis a1 1. Charge Uracil & Acetic Acid a2 2. Add Br₂ Solution (70-80°C) a1->a2 a3 3. React for 4h (Monitor by TLC) a2->a3 a4 4. Quench in Ice Water a3->a4 a5 5. Filter & Wash Solid a4->a5 a6 6. Dry Product: 5-Bromouracil a5->a6 b1 1. Charge 5-Bromouracil, POCl₃, N,N-dimethylaniline a6->b1 Intermediate b2 2. Reflux for 4-6h (Monitor by TLC/GC) b1->b2 b3 3. Quench onto Crushed Ice (CAUTION!) b2->b3 b4 4. Extract with DCM b3->b4 b5 5. Wash, Dry, Concentrate b4->b5 b6 6. Purify by Vacuum Distillation: 5-Bromo-2,4-dichloropyrimidine b5->b6 c1 1. Dissolve Dichloro-pyrimidine in THF b6->c1 Intermediate c2 2. Add 1 eq. aq. NaOH (<10°C) c1->c2 c3 3. React at RT for 2-4h (Monitor by HPLC) c2->c3 c4 4. Neutralize with HCl c3->c4 c5 5. Extract with Ethyl Acetate c4->c5 c6 6. Purify Product: 5-Bromo-4-chloropyrimidin-2-ol c5->c6

Figure 2: Step-by-step laboratory workflow diagram.

Safety and Handling

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle in a chemical fume hood with appropriate PPE, including heavy-duty gloves, splash goggles, and a lab coat. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic, and reacts violently with water. Ensure all glassware is dry. Quenching must be done slowly and behind a blast shield in a fume hood.

  • Halogenated Pyrimidines: These compounds are generally irritants and should be handled with care. Avoid inhalation of dust or vapors and prevent skin contact.

References

  • Vertex AI Search Result, Document ID:[11]

  • Google Patents, CN114591250A, "One-step synthesis method of 5-bromo-2-chloropyrimidine".
  • Google Patents, CN103420903A, "Method for synthesizing 5-Bromo-2, 4-dichloropyridine".
  • Google Patents, US4291165A, "Process for making 2-bromopyridine".
  • PrepChem.com, "Preparation of 5-bromo-2,4-dichloropyrimidine". URL: [Link]

  • LOCKSS, "SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION". URL: [Link]

  • MDPI, "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities". URL: [Link]

  • Atlantis Press, "Synthesis of 5-(4-bromophenyl)- 4, 6- dichloropyrimidine". URL: [Link]

  • ResearchGate, "The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution". URL: [Link]

  • Google Patents, WO2002000628A2, "Synthesis of chlorinated pyrimidines".
  • Google Patents, US5525724A, "Process for the preparation of chloropyrimidines".
  • ACS Publications, "Kinetics and Mechanism of Bromination of 2-Pyridone and Related Derivatives in Aqueous Solution". URL: [Link]

  • ResearchGate, "Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF". URL: [Link]

  • ResearchGate, "Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide". URL: [Link]

  • ACS Publications, "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]...". URL: [Link]

  • Google Patents, EP1042303A1, "Chloropyrimidine process".
  • PubChem, "5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823". URL: [Link]

  • NIH, "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". URL: [Link]

  • Google Patents, US3561005A, "Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride".
  • AIP Publishing, "Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation". URL: [Link]

  • NIH, "Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin". URL: [Link]

  • ACS Publications, "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction". URL: [Link]

  • MDPI, "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". URL: [Link]

  • NIH, "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions". URL: [Link]

  • YouTube, "Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry". URL: [Link]

  • Patsnap, "A kind of preparation method of 2,4-dichloropyrimidine and its derivatives". URL: [Link]

  • Vertex AI Search Result, Document ID:[12]

  • AIP Publishing, "Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory". URL: [Link]

  • PubMed, "Formation of Targeted and Novel Disinfection Byproducts during Chlorine Photolysis in the Presence of Bromide". URL: [Link]

  • Wikipedia, "Pyrimidine". URL: [Link]org/wiki/Pyrimidine)

Sources

Application

Application Note: Strategic Utilization of 5-Bromo-4-chloropyrimidin-2-ol in Kinase Inhibitor Synthesis

Based on the specific request for 5-Bromo-4-chloropyrimidin-2-ol , I have designed a comprehensive Application Note and Protocol guide. This compound (often existing as its tautomer 5-bromo-4-chloropyrimidin-2(1H)-one )...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific request for 5-Bromo-4-chloropyrimidin-2-ol , I have designed a comprehensive Application Note and Protocol guide. This compound (often existing as its tautomer 5-bromo-4-chloropyrimidin-2(1H)-one ) is a critical scaffold for Type I and Type II kinase inhibitors, serving as a template for constructing hinge-binding motifs.

Executive Summary

5-Bromo-4-chloropyrimidin-2-ol (CAS: 1240595-19-0) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.

Unlike the more common 2,4-dichloropyrimidine, the presence of the C2-hydroxyl group (and its keto-tautomer) provides a built-in hydrogen bond donor/acceptor motif essential for interacting with the kinase hinge region (e.g., the "gatekeeper" residue). This guide details the protocols for exploiting the C4-Cl site for nucleophilic aromatic substitution (


) and the C5-Br site for palladium-catalyzed cross-coupling, enabling the rapid assembly of SAR (Structure-Activity Relationship) libraries.

Chemical Properties & Reactivity Logic

Tautomeric Considerations

In solution, this compound exists in equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms. In polar aprotic solvents (DMSO, DMF) used for synthesis, the 2-oxo (lactam) form often predominates. This tautomerism significantly influences the electronics of the ring:

  • C4-Position (Chloro): Activated for

    
     due to the electron-withdrawing nature of the adjacent N3 and the para-N1. The 5-Br substituent further lowers the LUMO energy, enhancing electrophilicity at C4.
    
  • C5-Position (Bromo): Sterically accessible for cross-coupling (Suzuki-Miyaura, Sonogashira) but generally inert to

    
     under standard conditions.
    
  • C2-Position (Hydroxyl/Oxo): Acts as a spectator during C4/C5 functionalization but can be converted to a chloride (using

    
    ) or O-alkylated later if required.
    
Reactivity Map (Visualization)

ReactivityMap cluster_legend Reactivity Hierarchy Core 5-Bromo-4-chloropyrimidin-2-ol (Scaffold) C4 C4-Position (Cl) Primary Electrophile Reaction: SNAr Core->C4 C5 C5-Position (Br) Secondary Electrophile Reaction: Suzuki/Buchwald Core->C5 C2 C2-Position (OH/=O) H-Bond Donor/Acceptor Reaction: POCl3 Activation or O-Alkylation Core->C2 C4->C5 Step 1 -> Step 2

Figure 1: Orthogonal reactivity map of the pyrimidine scaffold. The C4-Cl bond is the most labile, allowing for initial diversification.

Experimental Protocols

Protocol A: C4-Selective Nucleophilic Aromatic Substitution ( )

Objective: Install the primary amine side chain (often the solvent-exposed tail or solubilizing group) while preserving the C5-Br for subsequent coupling.

Reagents:

  • Substrate: 5-Bromo-4-chloropyrimidin-2-ol (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Isopropanol (IPA) or

    
    -Butanol
    

Procedure:

  • Dissolution: Charge a reaction vial with 5-Bromo-4-chloropyrimidin-2-ol (1.0 mmol, 225 mg) and IPA (5 mL). The suspension may not be fully homogenous initially.

  • Addition: Add DIPEA (2.5 mmol, 435 µL) followed by the amine nucleophile (1.1 mmol).

  • Reaction: Seal the vial and heat to 85°C for 4–12 hours.

    • Note: Reaction progress should be monitored by LC-MS (Target mass: M+Nucleophile-HCl). The product often precipitates upon cooling.

  • Work-up:

    • Precipitation Method: Cool to room temperature. Dilute with water (10 mL) and stir for 15 min. Filter the solid, wash with cold water/ether (1:1), and dry under vacuum.

    • Extraction Method: If no precipitate forms, concentrate IPA, dilute with EtOAc, wash with 0.5M HCl (to remove excess amine) and brine.

  • Yield Expectation: 75–90%.

Validation Check:

  • 
    H NMR should show the loss of the C4-Cl signal and appearance of amine protons.
    
  • Critical: Ensure the C5-Br is intact (Isotopic pattern in MS should show 1:1 doublet for Br).

Protocol B: C5-Selective Suzuki-Miyaura Cross-Coupling

Objective: Install the aryl/heteroaryl group that interacts with the hydrophobic pocket or gatekeeper residue.

Reagents:

  • Substrate: 4-Amino-5-bromo-pyrimidin-2-ol derivative (from Protocol A) (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)

    
     or Aryl-BPin (1.2 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) or Pd(PPh
    
    
    
    )
    
    
    (5 mol%)
  • Base: 2M Na

    
    CO
    
    
    
    (aq) (3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or Schlenk flask, combine the C4-substituted intermediate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M Na

    
    CO
    
    
    
    (0.75 mL). Sparge with Argon for 5 minutes to remove
    
    
    .
  • Reaction:

    • Thermal: Heat at 90°C for 12–16 hours.

    • Microwave: Heat at 110°C for 45 minutes.

  • Work-up: Filter through a Celite pad, washing with MeOH/DCM. Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM). The 2-OH/2-oxo group makes these compounds polar; consider C18 reverse-phase chromatography if silica separation is poor.

Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor Analog

This workflow demonstrates the synthesis of a molecule mimicking the core interactions of FDA-approved JAK inhibitors.

Target Structure: 4-(Phenylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-one.

StepReaction TypeReagentsConditionsOutcome
1

Aniline, DIPEA, EtOH80°C, 6hRegioselective substitution at C4. C5-Br remains intact.
2 Suzuki 4-Pyridylboronic acid, Pd(PPh

)

100°C, 12hInstallation of pyridine at C5.
3 Characterization

H NMR, HRMS
-Confirmation of 2-oxo tautomer in DMSO-

.
Synthetic Workflow Diagram

Workflow Start Start: 5-Bromo-4-chloropyrimidin-2-ol Step1 Step 1: SNAr (C4) Reagent: Aniline, DIPEA Temp: 80°C Start->Step1 Inter1 Intermediate: 5-Bromo-4-(phenylamino)pyrimidin-2-ol Step1->Inter1 Yield: 85% Step2 Step 2: Suzuki Coupling (C5) Reagent: 4-Py-B(OH)2, Pd Cat. Temp: 100°C Inter1->Step2 Final Final Product: JAK Inhibitor Analog Step2->Final Yield: 68%

Figure 2: Stepwise assembly of the kinase inhibitor core.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (

)
Poor solubility of starting material.Switch solvent to DMF or NMP . Increase temp to 100°C.
Bis-coupling in Step 2 Catalyst degradation or excess boronic acid.Use Pd(dppf)Cl

(more robust). Strictly control stoichiometry (1.1 equiv boronic acid).
Product Insoluble Strong H-bonding of 2-oxo/2-OH group.Use DMSO for NMR. For purification, use Reverse Phase (C18) with Water/Acetonitrile + 0.1% Formic Acid.
No Reaction at C4 Nucleophile is too weak (e.g., electron-deficient aniline).Add NaI (10 mol%) as a catalyst (Finkelstein-like activation) or use microwave irradiation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129950386, 5-Bromo-4-chloropyrimidin-2-ol. Retrieved from [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[1] Retrieved from [Link]

  • Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

Sources

Method

Application Note: 5-Bromo-4-chloropyrimidin-2-ol as a Versatile Scaffold for Diversity-Oriented Synthesis in Drug Discovery

Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents, including numerous kinase inhibitors used in onc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents, including numerous kinase inhibitors used in oncology.[1][2][3] The strategic functionalization of this core is paramount in the generation of compound libraries for drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-Bromo-4-chloropyrimidin-2-ol, a highly versatile building block for creating diverse chemical libraries. We present the underlying chemical principles, field-proven insights, and step-by-step protocols for the sequential and regioselective functionalization of this scaffold, leveraging the orthogonal reactivity of its distinct halogenated positions.

Introduction: The Strategic Value of Orthogonal Halogenation

5-Bromo-4-chloropyrimidin-2-ol (CAS: 1240595-19-0) is a trifunctional building block offering three distinct points for chemical modification: a C5-bromo, a C4-chloro, and a C2-hydroxyl group. The primary strategic advantage of this reagent lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.[4][5]

The generally accepted order of reactivity for aryl halides in such transformations is I > Br > Cl > F.[4] This inherent difference allows for a highly controlled, sequential approach to library synthesis. The more reactive C-Br bond at the 5-position can be selectively functionalized while leaving the C-Cl bond at the 4-position intact for a subsequent, distinct transformation. This orthogonality is the key to systematically building molecular complexity and generating structurally diverse compound libraries from a single, common intermediate.

Physicochemical Properties

A thorough understanding of the starting material's properties is critical for successful synthesis.

PropertyValueSource
CAS Number 1240595-19-0[6]
Molecular Formula C₄H₂BrClN₂O[6]
Molecular Weight 209.43 g/mol [6]
Appearance Solid[7]
SMILES OC1=NC=C(Br)C(Cl)=N1[6]

Core Application: Sequential Cross-Coupling for Library Synthesis

The most powerful application of 5-Bromo-4-chloropyrimidin-2-ol is in a two-step, one-pot or sequential diversification strategy. This workflow first targets the C5-Br bond via Suzuki-Miyaura coupling, followed by functionalization of the C4-Cl bond, typically through Buchwald-Hartwig amination or a second Suzuki reaction under more forcing conditions.

G A 5-Bromo-4-chloropyrimidin-2-ol B Step 1: C5 Functionalization (Suzuki Coupling) A->B Pd Catalyst, Base C Intermediate: 5-Aryl-4-chloropyrimidin-2-ol B->C D Step 2: C4 Functionalization (Buchwald-Hartwig Amination) C->D Pd Catalyst, Ligand, Base E Final Product: 5-Aryl-4-amino-pyrimidin-2-ol D->E F Library of Boronic Acids (R-B(OH)2) F->B G Library of Amines (R'-NH2) G->D

Caption: Sequential functionalization workflow for 5-Bromo-4-chloropyrimidin-2-ol.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

Causality: We begin by targeting the C-Br bond due to its higher reactivity in the palladium catalytic cycle compared to the C-Cl bond. This reaction introduces carbon-carbon bonds, enabling the incorporation of a wide variety of aryl or heteroaryl moieties.[1] Standard palladium catalysts like Pd(PPh₃)₄ are typically sufficient for this transformation.[5]

Recommended Experimental Protocol:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-chloropyrimidin-2-ol (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 v/v) is a robust starting point to ensure solubility of both organic and inorganic reagents.[5]

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80–100 °C).[1][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 5-aryl-4-chloropyrimidin-2-ol intermediate by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Conditions

ParameterRecommended ConditionRationale / Field Insight
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice for C-Br activation.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can influence reaction rate and side products. K₃PO₄ is often a good starting point.[5]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA biphasic system like Dioxane/H₂O is common and effective.[5]
Temperature 80–100 °CSufficient to drive the reaction without significant decomposition or C-Cl activation.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position

Causality: After selective functionalization at C5, the remaining C-Cl bond can be targeted. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] Coupling at the less reactive C-Cl position often requires a more robust catalytic system, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand, which facilitates the challenging oxidative addition step.[4][5]

Recommended Experimental Protocol:

  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2.5–5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4–2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Reagent Addition: Add the degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane). Then, add the 5-aryl-4-chloropyrimidin-2-ol intermediate (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90–110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5]

  • Workup:

    • Cool the reaction to room temperature and quench carefully with water or saturated aqueous NH₄Cl.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product by column chromatography on silica gel.

Data Summary: Typical Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionRationale / Field Insight
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) or Pd(II) precursors that generate the active catalyst in situ.[5]
Ligand XPhos, SPhos, BINAPBulky, electron-rich ligands are essential for activating the less reactive C-Cl bond.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong base is required. NaOtBu is highly effective but moisture-sensitive. K₃PO₄ is a milder, often effective alternative.
Solvent Toluene, 1,4-DioxaneAnhydrous, degassed aprotic solvents are critical to prevent catalyst deactivation.[5]

Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by two ring nitrogens, makes the C4-position susceptible to Nucleophilic Aromatic Substitution (SNAr). This provides a palladium-free alternative for introducing nucleophiles. SNAr is often effective for adding amines, thiols, or alkoxides, displacing the chloride.

G A 5-Bromo-4-chloropyrimidin-2-ol C SNAr Reaction A->C B Nucleophile (e.g., R-NH2) B->C Base (optional), Heat D Product: 5-Bromo-4-amino-pyrimidin-2-ol C->D E Further Diversification (e.g., Suzuki Coupling at C5) D->E

Caption: SNAr as an alternative pathway for C4-functionalization.

General Protocol for SNAr with an Amine:

  • Setup: In a sealed vial, dissolve 5-Bromo-4-chloropyrimidin-2-ol (1.0 equiv.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the desired amine (1.5–3.0 equiv.). A non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0–3.0 equiv.) can be added to scavenge the HCl byproduct.

  • Reaction: Heat the reaction mixture to 80–120 °C and stir until the reaction is complete by LC-MS analysis.

  • Workup: Cool the mixture, dilute with water to precipitate the product or extract with an organic solvent. Wash thoroughly to remove the high-boiling solvent.

  • Purification: Purify by column chromatography or recrystallization.

Expert Insight: The 2-hydroxyl group exists in tautomeric equilibrium with its keto form (a pyrimidinone). This can influence the electronic properties of the ring and may participate in side reactions. For sensitive downstream chemistry, protection of the hydroxyl/amide group (e.g., as a SEM or BOC derivative) may be a prudent, albeit longer, synthetic strategy.

Conclusion

5-Bromo-4-chloropyrimidin-2-ol is a powerful and versatile building block for the synthesis of diverse compound libraries. Its key strategic advantage lies in the orthogonal reactivity of its two halogen atoms, enabling controlled, sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. By following the protocols and considering the insights outlined in this guide, researchers can effectively leverage this scaffold to accelerate the discovery of novel, biologically active molecules for a range of therapeutic targets.

References

  • BenchChem (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • J Org Chem. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
  • BenchChem (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • Mini Rev Med Chem. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available at: [Link]

  • Guidechem. 2-Pyridinamine, 5-bromo-4-chloro- 942947-94-6 wiki. Guidechem.
  • BLD Pharm. 5-bromo-4-chloropyrimidin-2-ol | 1240595-19-0. BLD Pharm.
  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem (2025). The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. BenchChem.
  • Chemsrc. 5-Bromo-4-chloropyrimidin-2-amine | CAS#:1044767-99-8. Chemsrc.
  • PubChem. 5-Bromo-4-chloropyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Curr Pharm Des. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

  • Synblock. CAS 942947-94-6 | 5-Bromo-4-chloropyridin-2-amine. Synblock.
  • Curr Drug Targets (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed. Available at: [Link]

  • Molecules (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. Available at: [Link]

  • Org. Lett. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed. Available at: [Link]

  • Molecules (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate (2023). Synthetic approaches of pyrimidine scaffold. ResearchGate. Available at: [Link]

  • J. Med. Chem. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • Journal of Autacoids (2023). Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry. Prime Scholars. Available at: [Link]

Sources

Application

Application Note: Strategic Synthesis of Novel Anticancer Agents from 5-Bromo-4-chloropyrimidin-2-ol

[1] Executive Summary & Strategic Analysis 5-Bromo-4-chloropyrimidin-2-ol (Compound 1 ) represents a high-value "divergent scaffold" in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

5-Bromo-4-chloropyrimidin-2-ol (Compound 1 ) represents a high-value "divergent scaffold" in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the C4-chlorine (highly electrophilic), the C5-bromine (susceptible to Pd-catalyzed coupling), and the C2-hydroxyl (tautomeric lactam, modifiable to a leaving group or alkylated).[2]

This guide details the synthetic protocols to transform Compound 1 into two distinct classes of anticancer agents:

  • 2,4-Diaminopyrimidine Kinase Inhibitors: Analogs of EGFR/ALK inhibitors (e.g., Brigatinib, Osimertinib) via C2-activation.[1][2]

  • C5-Functionalized Cytosine Antimetabolites: Direct functionalization retaining the C2-carbonyl motif.[1][2]

Reactivity Profile & Regioselectivity

The critical challenge in utilizing Compound 1 is controlling regioselectivity.[2]

  • C4 Position: The most electrophilic site for Nucleophilic Aromatic Substitution (

    
    ), activated by the adjacent N3 and para-N1.[2]
    
  • C2 Position: In the native "ol" form, this exists predominantly as the pyrimidin-2(1H)-one tautomer, rendering it non-electrophilic.[2] It must be "activated" (chlorinated) to participate in

    
    .[2]
    
  • C5 Position: The bromine atom is sterically crowded but electronically distinct, serving as a handle for Suzuki-Miyaura or Sonogashira couplings.[1][2]

Divergent Synthetic Pathways (Visualization)

The following flow chart illustrates the two primary routes: Route A (Activation) and Route B (Direct Functionalization).

G cluster_legend Reaction Type Start 5-Bromo-4-chloropyrimidin-2-ol (Compound 1) InterA1 5-Bromo-2,4-dichloropyrimidine (Activated Core) Start->InterA1 POCl3, DIPEA (Chlorination) InterB1 4-Amino-5-bromo-pyrimidin-2-one (Cytosine Analog) Start->InterB1 Amine (R1-NH2) EtOH, Reflux InterA2 2-Chloro-4-amino-5-bromopyrimidine (Regioselective SNAr) InterA1->InterA2 Amine (R1-NH2) Low Temp (0°C) FinalA 2,4-Diamino-5-arylpyrimidine (Kinase Inhibitor Scaffold) InterA2->FinalA 1. Amine (R2-NH2) 2. Boronic Acid (Suzuki) FinalB 5-Aryl-4-aminopyrimidin-2-one (Antimetabolite Scaffold) InterB1->FinalB Ar-B(OH)2 Pd Catalyst key Blue: Activation | Red: SNAr (C4) | Green: Cross-Coupling

Figure 1: Divergent synthetic strategy. Route A (top) activates the C2 position for kinase inhibitor synthesis.[2] Route B (bottom) retains the oxygenation for antimetabolite synthesis.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitor Scaffolds (Route A)

This route is preferred for generating libraries of EGFR, ALK, or CDK inhibitors.[2]

Step 1: Activation (Chlorination)

Objective: Convert the unreactive C2-OH into a reactive C2-Cl leaving group.[1][2] Reaction: 5-Bromo-4-chloropyrimidin-2-ol + POCl3 → 5-Bromo-2,4-dichloropyrimidine[1]

  • Setup: Charge a dry round-bottom flask with Compound 1 (1.0 eq) and phosphorus oxychloride (

    
    , 5.0 eq).
    
  • Catalysis: Add

    
    -Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0°C. Note: DIPEA acts as a proton scavenger and accelerates the formation of the dichlorophosphate intermediate.[2]
    
  • Reflux: Heat the mixture to 100°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[2]

  • Workup: Cool to RT. Pour slowly onto crushed ice (Exothermic!). Extract with dichloromethane (DCM) (3x).[2] Wash organic layer with sat.[2]

    
     and brine.[2] Dry over 
    
    
    
    and concentrate.
  • Yield: Expect 85-95% of a yellow solid.

Step 2: Regioselective

at C4

Objective: Install the primary pharmacophore (Amine R1) at the most reactive C4 position.[2] Mechanistic Insight: The C4 position is more electrophilic than C2 due to the summation of inductive effects and the lack of steric hindrance compared to the C5-Br site.[2]

  • Solvent System: Dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 eq) in Ethanol or

    
    -Butanol.[1]
    
  • Nucleophile Addition: Add the desired aniline or amine (0.95 eq) at 0°C . Crucial: Using a slight deficit of amine and low temperature prevents bis-substitution at C2.[2]

  • Base: Add

    
     (1.5 eq).[1][2] Stir at 0°C to RT for 2-4 hours.
    
  • Purification: The product often precipitates.[1][2] Filter and wash with cold ethanol.[2] If soluble, perform column chromatography.[2]

Step 3: Suzuki-Miyaura Cross-Coupling at C5

Objective: Install the biaryl moiety typical of Type I/II kinase inhibitors.[2]

  • Reagents: Suspend the C4-amino intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq) in 1,4-Dioxane/Water (4:1).
    
  • Degassing: Sparge with Argon for 15 mins. Oxygen inhibits the Pd(0) cycle.[2]

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C for 12 hours under Argon.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water.[2] Purify via flash chromatography.

Protocol B: Synthesis of Cytosine Antimetabolites (Route B)[2]

This route maintains the C2-carbonyl, mimicking the natural substrate of DNA polymerases.[2]

Step 1: Direct Amination at C4

Reaction: 5-Bromo-4-chloropyrimidin-2-ol + Amine → 4-Amino-5-bromo-pyrimidin-2-one[1]

  • Conditions: Dissolve Compound 1 in DMF or DMA (Dimethylacetamide).

  • Reagent: Add excess amine (2.0 - 3.0 eq). Heat to 80°C.

  • Note: Since C2-OH is not a leaving group,

    
     occurs exclusively at C4. The excess amine acts as the base.[2]
    
  • Isolation: Pour into water. The product usually precipitates as a solid.[2]

Representative Data & Troubleshooting

The following table summarizes expected outcomes based on the electronic nature of the nucleophile.

Nucleophile (R-NH2)Reaction SiteConditionsYield (Step 2)Notes
Aniline (Electron Poor) C4 (Exclusive)EtOH, Reflux60-75%Requires heat due to lower nucleophilicity.[1]
Aniline (Electron Rich) C4 (Major)EtOH, 0°C85-95%Fast reaction; control temp to avoid C2 attack.[1][2]
Aliphatic Amine (Primary) C4 (Major)DCM, -10°C80-90%Very reactive; strict stoichiometry required.[1][2]
Aliphatic Amine (Bulky) C2 (Minor side product)THF, RT70%Steric bulk can occasionally shift selectivity to C2 [1].[1][2]

Troubleshooting:

  • Problem: Bis-substitution (Reaction at both C2 and C4).

    • Solution: Lower temperature to -10°C; add the amine dropwise; ensure the starting material is in excess during addition.

  • Problem: De-bromination during Suzuki coupling.

    • Solution: Switch catalyst to

      
       or reduce reaction temperature. Ensure the solvent is strictly degassed.[2]
      

References

  • Regioselectivity of SNAr in Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: NIH / PubMed Central.[2]

    • URL:[Link][1][2]

  • POCl3 Activation Protocol

    • Title: POCl3 for Dehydration and Chlorination Mechanisms.[1][2][3]

    • Source: Chemistry Steps.[1][2][4][5][6][7]

    • URL:[Link]

  • Suzuki Coupling on Halogenated Pyrimidines

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.[1]

    • Source: MDPI Molecules.[1][2]

    • URL:[Link][2]

  • Kinase Inhibitor Design (Pyrazolo/Pyrimidine Scaffolds)

    • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2][4][8][9]

    • Source: RSC Medicinal Chemistry.[1][2][4]

    • URL:[Link]

Sources

Method

large-scale synthesis and purification of pyrimidine intermediates

Application Note: Process Development & Scale-Up of Pyrimidine Intermediates Executive Summary The pyrimidine heterocycle is a cornerstone of modern oncology and antiviral pharmacophores, serving as the structural backbo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of Pyrimidine Intermediates

Executive Summary

The pyrimidine heterocycle is a cornerstone of modern oncology and antiviral pharmacophores, serving as the structural backbone for blockbuster drugs such as Osimertinib (AZD9291) , Pazopanib , and Ibrutinib . However, the transition from medicinal chemistry (milligram scale) to process chemistry (kilogram/ton scale) presents distinct challenges: thermal hazards associated with phosphoryl chloride (


) chlorinations, strict control of regioselectivity during nucleophilic aromatic substitutions (

), and the purging of potentially genotoxic impurities (PGIs).

This guide details the process development for the 2,4-dichloropyrimidine scaffold—a versatile "linchpin" intermediate. It provides self-validating protocols for safe chlorination, regioselective functionalization, and industrial-grade purification.

Strategic Process Design: The Chlorination Bottleneck

The conversion of uracil (or 2,4-dihydroxypyrimidine) to 2,4-dichloropyrimidine is the industry-standard entry point. While effective, this Vilsmeier-Haack-type reaction is notorious for thermal instability and massive waste generation (phosphoric acid/HCl) upon scale-up.

Thermal Hazard Management ( )

At scale, the quenching of excess


 is the most critical safety operation. Direct water addition causes violent exotherms and releases HCl gas.
  • Process Constraint: The reaction mixture often becomes viscous, leading to poor heat transfer.

  • Engineering Control: Use "Inverse Quench" protocols (adding the reaction mixture into the quench solution) to maintain temperature control.

Solvent Selection Matrix

Choosing the right solvent impacts yield and safety profile.

Solvent SystemScale SuitabilityProsCons
Neat

Pilot (<5 kg)High conversion; solvent acts as reagent.Massive waste stream; dangerous quench; poor atom economy.
Toluene Production (>100 kg)Good thermal buffer; easy azeotropic drying.Lower reaction rate; requires phase transfer catalyst (e.g.,

).
Acetonitrile Lab/PilotClean profile; easy workup.Lower boiling point limits max temp; potential for runaway if not controlled.

Critical Unit Operation: Regioselectivity Logic

The utility of 2,4-dichloropyrimidine lies in its differential reactivity. For most nucleophiles (amines, alkoxides), the C4 position is significantly more reactive than the C2 position.

  • Mechanistic Driver: Attack at C4 leads to a para-quinoid Meisenheimer intermediate, which is more stable than the ortho-quinoid intermediate formed by C2 attack.

  • Exception Handling: Steric bulk at C5 or electron-donating groups at C6 can invert this selectivity, or require specific catalysts (e.g., Lewis acids) to force C4 substitution.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start 2,4-Dichloropyrimidine Substrate Nucleophile Nucleophile Type? Start->Nucleophile Amine 1° or 2° Amine Nucleophile->Amine S_NAr Alkoxide Alkoxide (RO-) Nucleophile->Alkoxide S_NAr Temp Temperature Control Amine->Temp Alkoxide->Temp C4_Path C4 Substitution (Major Product) Temp->C4_Path < 40°C Kinetic Control C2_Path C2 Substitution (Minor/Trace) Temp->C2_Path > 80°C Thermodynamic Equil. Mechanism Mechanism: Para-quinoid intermediate is favored at C4 C4_Path->Mechanism

Figure 1: Decision logic for predicting and controlling regioselectivity in 2,4-dichloropyrimidine substitutions.

Detailed Protocols

Protocol A: Safe Scale-Up of 2,4-Dichloropyrimidine (The "Make")

Target: 1.0 kg Batch Size

Reagents:

  • Uracil (1.0 eq)

  • 
     (2.5 eq) – Reduced excess compared to neat protocols.
    
  • N,N-Dimethylaniline (1.0 eq) – Catalyst/Acid Scavenger.

  • Toluene (5 Vol).

Step-by-Step:

  • Setup: Reactor equipped with overhead stirrer, reflux condenser, and caustic scrubber (NaOH) for HCl off-gassing.

  • Charging: Charge Uracil and Toluene. Stir to form a slurry.

  • Addition (Critical): Add N,N-Dimethylaniline. Then, add

    
     via addition funnel over 45 minutes. Maintain internal temp < 30°C to prevent premature initiation.
    
  • Reaction: Heat slowly to reflux (110°C).

    • IPC (In-Process Control): Monitor by HPLC after 4 hours. Criteria: Uracil < 1.0%.

  • Inverse Quench (Safety):

    • Prepare a separate vessel with water (10 Vol) cooled to 5°C.

    • Transfer the hot reaction mixture slowly into the water vessel, maintaining quench temp < 25°C. Warning: Exothermic.

  • Isolation: Separate organic phase. Wash with sat.

    
     (remove residual acid) and brine.
    
  • Crystallization: Switch solvent to Heptane. Cool to 0°C. Filter white needles.

Protocol B: Purification & Impurity Rejection

Objective: Removal of Genotoxic Impurities (GTIs) and Regioisomers.

Chromatography is cost-prohibitive at >10 kg scales. Crystallization is the required unit operation.

The Challenge: If alcohols (MeOH/EtOH) are used during workup with residual HCl, alkyl chlorides (known GTIs) can form. The Solution: Use non-alcoholic solvent systems for final recrystallization.

  • Dissolution: Dissolve crude cake in Isopropyl Acetate (IPAc) at 60°C (3 Vol).

  • Clarification: Hot filtration to remove inorganic salts.

  • Anti-solvent Addition: Add n-Heptane (6 Vol) slowly over 1 hour while maintaining 60°C.

  • Cooling Ramp: Cool to 20°C over 4 hours (Linear ramp: 10°C/hr).

    • Why? Slow cooling promotes large crystal growth, rejecting the more soluble C2-isomer and oligomers into the mother liquor.

  • Harvest: Filter and wash with 1:2 IPAc/Heptane.

Workflow Visualization: Safety & Logic

ProcessFlow cluster_safety Safety Critical Zone RawMat Raw Material: Uracil Chlorination Chlorination (POCl3 + Base) RawMat->Chlorination Quench CRITICAL: Inverse Quench (Into Cold Water) Chlorination->Quench Controlled Addn Workup Phase Separation & Neutralization Quench->Workup Crude Crude Intermediate Workup->Crude Waste Waste Stream: H3PO4 / HCl Workup->Waste Purification Recrystallization (Solvent: IPAc/Heptane) Crude->Purification Final Pure 2,4-Dichloropyrimidine (>99.5% Purity) Purification->Final

Figure 2: End-to-end process flow emphasizing the safety-critical quench step and purification logic.

References

  • Role in Drug Synthesis

    • The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis.[1] (n.d.). NBInno. Retrieved from [Link]

  • Regioselectivity Mechanisms

    • Smith, S. M., & Buchwald, S. L. (2016).[2] Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183.[2] [Link]

    • Trilleras, J., et al. (2022).[3] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link][4][5][6][7][8][9][10]

  • Scale-Up & Safety

    • De Luca, L. (2012).[11] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

    • Ravi, S., et al. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871. ACS Omega.[2] [Link]

  • Impurity Management

    • Szekely, G., et al. (2015). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.[12] Chemical Reviews. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro- vs. Bromopyrimidines

Introduction: The Central Role of Halopyrimidines in Modern Chemistry For researchers, scientists, and professionals in drug development, the functionalization of the pyrimidine core is a foundational technique in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Halopyrimidines in Modern Chemistry

For researchers, scientists, and professionals in drug development, the functionalization of the pyrimidine core is a foundational technique in medicinal chemistry. Halogenated pyrimidines are exceptionally versatile building blocks, and understanding their reactivity is crucial for designing efficient and selective synthetic pathways. This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromopyrimidines, two of the most common halogenated scaffolds, across the most critical classes of synthetic reactions. The insights and data presented herein are designed to empower chemists to make informed decisions in substrate selection, reaction optimization, and strategic route design.

Fundamental Properties: The Carbon-Halogen Bond

The reactivity differences between chloropyrimidines and bromopyrimidines are fundamentally rooted in the properties of the carbon-halogen (C-X) bond.

  • Bond Strength: The C-Cl bond is significantly stronger than the C-Br bond. This difference in bond dissociation energy is a primary determinant of reactivity, especially in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2]

  • Leaving Group Ability: In nucleophilic aromatic substitution (SNAr), the leaving group's ability to stabilize a negative charge is paramount. While bromide is generally a better leaving group than chloride in aliphatic substitutions (SN1/SN2) due to its lower basicity, the trend in SNAr can be more complex and is often influenced by the reaction mechanism and conditions.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis, and the choice of halogen has profound implications for their success.[5] The general order of reactivity for halogens in these transformations is I > Br > Cl > F.[2] This trend is inversely correlated with the C-X bond strength, as the oxidative addition of the palladium catalyst to the C-X bond is often the rate-limiting step.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds. The weaker C-Br bond makes bromopyrimidines inherently more reactive than chloropyrimidines in this coupling.[1] Consequently, reactions with chloropyrimidines often demand more robust catalytic systems, higher temperatures, and longer reaction times to achieve comparable yields to their bromo counterparts.[1]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Entry Halopyrimidine Boronic Acid Catalyst / Ligand Conditions Yield (%) Source
1 2-Bromopyrimidine Phenylboronic acid Pd(PPh₃)₄ Dioxane/H₂O, Na₂CO₃, 80°C, 4h 92 [6]
2 2-Chloropyrimidine Phenylboronic acid Pd(PPh₃)₄ Dioxane/H₂O, Na₂CO₃, 100°C, 12h 75 [6]
3 4,6-Dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (0.5 mol%) Toluene/H₂O, K₂CO₃, MW 120°C, 15 min 95 (mono-C4) [7]

| 4 | 5-Bromo-2-chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 1,4-Dioxane, K₂CO₃, 90°C, 6h | 88 (at C5) |[8] |

Causality: The higher energy barrier for the Pd(0) catalyst to oxidatively add into the stronger C-Cl bond necessitates more forcing conditions (higher temperature, longer time) or more electron-rich, sophisticated ligands to facilitate this key step compared to the C-Br bond.[1]

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the key steps of the reaction, highlighting the critical oxidative addition step where the reactivity difference between C-Cl and C-Br bonds is most pronounced.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (X=Cl, Br) PdII_Complex Ar-Pd(II)Ln-X OxAdd->PdII_Complex Rate-determining step (Faster for X=Br) Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar_Ar Ar_B Ar'-B(OR)₂ Ar_B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[9] Similar to the Suzuki coupling, bromopyrimidines are generally more reactive than chloropyrimidines.[8]

Table 2: Comparative Data for Sonogashira Coupling

Entry Halopyrimidine Alkyne Catalyst System Conditions Yield (%) Source
1 5-Bromopyrimidine Phenylacetylene Pd(PPh₃)₄, CuI Et₃N, 60°C, 2h 95 [10]
2 5-Chloropyrimidine Phenylacetylene Pd(PPh₃)₄, CuI Et₃N, 100°C, 8h 60 [11]

| 3 | 5-Bromo-2-chloropyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₂, CuI | THF, Et₃N, RT, 4h | 91 (at C5) |[8] |

Causality: The oxidative addition of the Pd(0) catalyst to the C-X bond remains the critical step. The lower bond energy of C-Br allows this step to proceed under milder conditions than for the C-Cl analogue.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[12] The reactivity trend generally follows I > Br > OTf > Cl. While modern, highly active phosphine ligands have enabled the efficient coupling of chloropyrimidines, bromopyrimidines remain the more reactive substrate class, often requiring less catalyst loading and milder conditions.

Expertise & Experience: In practice, when developing a new synthesis, starting with a bromopyrimidine is often a more reliable strategy to quickly establish reaction viability. If cost or availability dictates the use of a chloropyrimidine, one must be prepared to screen a wider range of bulky, electron-rich ligands (e.g., Josiphos, XPhos, RuPhos) and potentially higher temperatures to achieve efficient coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is fundamentally different from cross-coupling. It proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer complex.[13]

Diagram 2: SNAr Mechanism on a Pyrimidine Ring

Caption: The two-step addition-elimination mechanism of SNAr.

Note: The DOT script above uses placeholder image URLs. In a real application, these would be replaced with actual chemical structure images.

Influence of the Halogen

In SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The halogen's primary role here is to activate the ring through its inductive electron-withdrawing effect. However, the C-X bond is broken in the second, faster step. This leads to a reactivity order that can be counterintuitive. For many activated aromatic systems, the order is F > Cl > Br > I.[14][15] The high electronegativity of fluorine powerfully polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack, which accelerates the rate-determining first step.[15] While data directly comparing chloro- and bromopyrimidines is less common, the general principles of SNAr suggest that the difference in reactivity may be less pronounced than in cross-coupling, with chloride sometimes showing slightly higher reactivity due to its greater electronegativity compared to bromide.[14]

Influence of Halogen Position

The position of the halogen on the pyrimidine ring dramatically affects SNAr reactivity. The established order is generally C4 > C2 > C5.[16]

  • C4/C6 Positions: A halogen at the C4 (or C6) position is para to one ring nitrogen and ortho to the other. This allows the negative charge of the Meisenheimer complex to be effectively delocalized onto both electronegative nitrogen atoms, leading to a highly stabilized intermediate and a faster reaction rate.[17]

  • C2 Position: A halogen at C2 is ortho to both nitrogens. While still activated, some studies suggest that repulsion between the incoming nucleophile's lone pairs and the nitrogens' lone pairs can slightly decrease its reactivity compared to the C4 position.[18]

  • C5 Position: A halogen at C5 is meta to both nitrogens. The negative charge of the intermediate cannot be delocalized onto the nitrogen atoms through resonance. Consequently, the C5 position is significantly less reactive in SNAr reactions.

Orthogonal Reactivity: The Key to Selective Functionalization

The differential reactivity of chloro and bromo groups is a powerful tool for synthetic chemists, enabling selective, sequential functionalization of dihalopyrimidines. By choosing the right reaction type, one can address one halogen while leaving the other untouched for a subsequent transformation.

A common strategy involves using a 5-bromo-2-chloropyrimidine scaffold.

  • Step 1 (Cross-Coupling): A Suzuki or Sonogashira coupling will selectively occur at the more reactive C5-bromo position.[8]

  • Step 2 (SNAr or Cross-Coupling): The remaining C2-chloro group can then be functionalized, often under more forcing conditions or via a different reaction class like SNAr.[8]

Diagram 3: Workflow for Selective Functionalization

Selective_Functionalization Start 5-Bromo-2-chloropyrimidine Step1 Suzuki or Sonogashira Coupling (e.g., Pd(dppf)Cl₂, K₂CO₃, 90°C) Start->Step1 Intermediate 5-Aryl/Alkynyl-2-chloropyrimidine Step1->Intermediate Step2a SNAr (e.g., Amine, Base, 100°C) Intermediate->Step2a Step2b Cross-Coupling (e.g., Buchwald-Hartwig, Stronger conditions/ligand) Intermediate->Step2b FinalProduct Di-functionalized Pyrimidine Step2a->FinalProduct Step2b->FinalProduct

Caption: Sequential functionalization exploiting differential C-Br/C-Cl reactivity.

Experimental Protocol: A Model Comparative Study

This protocol provides a framework for directly comparing the reactivity of a chloro- vs. bromopyrimidine in a Suzuki-Miyaura coupling reaction.

Objective: To quantify the difference in yield and reaction rate for the Suzuki coupling of 2-chloropyrimidine and 2-bromopyrimidine with phenylboronic acid under identical conditions.

Materials:

  • 2-Chloropyrimidine (1.0 mmol)

  • 2-Bromopyrimidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Reaction vials, magnetic stir bars, heating block

  • Analytical tools: TLC, LC-MS, GC-MS

Procedure:

  • Reaction Setup (Parallel): In two separate, dry reaction vials equipped with stir bars, add phenylboronic acid (146 mg, 1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Substrate Addition: To Vial A, add 2-chloropyrimidine (114 mg, 1.0 mmol). To Vial B, add 2-bromopyrimidine (159 mg, 1.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to each vial.

  • Degassing: Seal the vials and degas the mixtures by bubbling argon or nitrogen through the solvent for 10-15 minutes. This step is critical to prevent catalyst oxidation.

  • Reaction: Place both vials in a preheated heating block set to 80°C and stir vigorously.

  • Monitoring: Monitor the reactions at identical time points (e.g., 1h, 2h, 4h, 8h) by withdrawing a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC and LC-MS to compare substrate consumption and product formation.

  • Workup: After a set time (e.g., 8 hours), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the isolated yield for each reaction and confirm product identity by NMR and MS.

Self-Validation System: Running the reactions in parallel under identical conditions ensures that any observed differences in rate and yield are directly attributable to the halogen substituent (Cl vs. Br), providing a trustworthy comparison.

Conclusion

The choice between a chloro- and bromopyrimidine substrate is a critical strategic decision in synthesis design.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), bromopyrimidines are demonstrably more reactive , enabling milder conditions and often providing higher yields.[1][2][8]

  • For nucleophilic aromatic substitution (SNAr) , the reactivity difference is less pronounced, and chloropyrimidines may exhibit comparable or slightly enhanced reactivity due to the greater inductive effect of chlorine, although positional effects (C4 > C2 >> C5) are far more dominant.[16][17]

Ultimately, a deep understanding of the underlying mechanisms allows the synthetic chemist to not only choose the optimal starting material but also to exploit the differential reactivity of C-Cl and C-Br bonds for elegant and efficient sequential functionalization strategies.

References

  • Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • Benchchem. (n.d.). A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution.
  • PMC. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ACS Fall 2025. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. DOI:10.1039/C6SC02118B.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • PMC. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2022). 8.5: Leaving Groups.
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • JACS. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions.
  • csbsju.edu. (n.d.). Addition-Elimination at Aromatics (SNAR).
  • ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

Sources

Comparative

X-ray crystal structure analysis of 5-Bromo-4-chloropyrimidin-2-ol derivatives

X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary 5-Bromo-4-chloropyrimidin-2-ol and its derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for antiviral and anti...

Author: BenchChem Technical Support Team. Date: February 2026

X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

5-Bromo-4-chloropyrimidin-2-ol and its derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for antiviral and anticancer agents. However, their structural characterization is complicated by prototropic tautomerism (lactam-lactim equilibrium) and competitive halogen bonding sites.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and Computational Modeling (DFT) . While NMR is superior for solution-state dynamics, SC-XRD is identified as the non-negotiable standard for defining the solid-state tautomeric form and mapping supramolecular halogen bond networks essential for structure-activity relationship (SAR) studies.

The Structural Challenge: Tautomerism & Halogen Bonding

The core challenge in analyzing 5-bromo-4-chloropyrimidin-2-ol derivatives lies in two phenomena that dictate their reactivity and biological binding:

  • Keto-Enol Tautomerism: The molecule can exist as the 2-hydroxypyrimidine (enol) or the 2(1H)-pyrimidinone (keto) form. In the solid state, pyrimidin-2-ols predominantly crystallize as the keto tautomer, stabilized by strong

    
     hydrogen bonded dimers.
    
  • Halogen Bonding (

    
    -hole interactions):  The C-5 Bromine and C-4 Chlorine atoms act as electrophilic sites (
    
    
    
    -holes) capable of forming directional interactions with nucleophiles (Lewis bases). Distinguishing these weak interactions requires the sub-Angstrom precision of X-ray crystallography.
Comparative Analysis: Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (

)
DFT / Computational Modeling
Primary Output 3D Atomic Coordinates, Bond Lengths, AnglesChemical Shifts, Coupling ConstantsEnergy Landscapes, Predicted Geometry
Tautomer ID Definitive. Distinguishes

(1.22 Å) from

(1.35 Å).
Ambiguous. Signals often average due to rapid proton exchange.Predictive. Depends heavily on basis set and solvation model.
Intermolecular Forces Directly visualizes H-bonds and Halogen bonds.Inferred via NOE or chemical shift perturbation.Calculated energies; requires experimental validation.
Sample State Solid (Single Crystal).[1]Solution (Liquid).Gas phase or Implicit Solvent.
Turnaround Days to Weeks (crystallization dependent).Minutes to Hours.[2]Hours to Days.

Verdict: Use NMR for routine purity checks. Use SC-XRD for definitive structural assignment, patent registration, and understanding binding modes.

Experimental Protocol: Self-Validating Workflow
Phase 1: Crystallization Strategy

The bottleneck for these derivatives is obtaining diffraction-quality crystals. The high polarity of the pyrimidin-2-one moiety often leads to rapid precipitation rather than crystal growth.

  • Method A: Slow Evaporation (Primary)

    • Dissolve 20 mg of derivative in 2 mL of Methanol/Dichloromethane (1:1) .

    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, punch 3-5 small holes, and allow to stand at room temperature.

    • Why: The binary solvent system balances solubility (DCM) with H-bond disruption (MeOH) to prevent amorphous aggregation.

  • Method B: Vapor Diffusion (Alternative)

    • Dissolve 15 mg in 1 mL DMF (inner vial).

    • Place in a jar containing 5 mL Water or Diethyl Ether (precipitant).

    • Seal tightly.

    • Why: Slow diffusion of the precipitant gently lowers solubility, favoring nucleation of the thermodynamically stable tautomer.

Phase 2: Data Collection & Refinement[2]
  • Source:

    
     (
    
    
    
    Å) is preferred over
    
    
    to minimize absorption by the heavy Bromine atom (
    
    
    ).
  • Temperature: Collect at 100 K . Low temperature reduces thermal motion (atomic displacement parameters), essential for resolving the electron density of the mobile N-H proton.

  • Resolution Target: 0.8 Å or better (

    
    ).
    
Phase 3: Structural Validation Metrics

To confirm the structure is correct, verify these specific geometric parameters:

  • C2-O2 Bond Length:

    • 
       Å 
      
      
      
      Keto form (C=O).
    • 
       Å 
      
      
      
      Enol form (C-OH).
  • Ring Planarity: RMS deviation should be

    
     Å for the pyrimidine ring.
    
  • Halogen Bond Angle: The

    
     angle should be near 
    
    
    
    (typically
    
    
    ) to confirm a
    
    
    -hole interaction.
Visualization of Workflows
Figure 1: Structural Determination Decision Tree

This diagram outlines the logical flow for determining the tautomeric state and 3D structure.

G Start Unknown Derivative Sample Solubility Solubility Test (DMSO, MeOH, DCM) Start->Solubility Cryst Crystallization Screen (Evaporation vs Diffusion) Solubility->Cryst NMR Solution NMR (DMSO-d6) Solubility->NMR Parallel Path Check Microscopy Check (Birefringence?) Cryst->Check Check->Cryst Amorphous/Precipitate XRD SC-XRD Data Collection (100 K, Mo Source) Check->XRD Single Crystal Found Refine Structure Refinement (SHELXL) XRD->Refine Decision Analyze Bond Lengths NMR->Decision Inconclusive (Avg Signal) Refine->Decision Keto C2-O2 ≈ 1.22 Å (Keto Form) Decision->Keto Enol C2-O2 ≈ 1.34 Å (Enol Form) Decision->Enol

Caption: Decision matrix for assigning tautomeric state. SC-XRD provides the definitive geometric evidence (bond lengths) that NMR often obscures due to fast exchange.

Figure 2: Supramolecular Assembly Logic

Understanding how these molecules pack is crucial for predicting solubility and melting points.

Packing Mol 5-Br-4-Cl-pyrimidin-2-one Dimer Centrosymmetric Dimer (R2,2(8) Motif) Mol->Dimer N-H...O H-bonds Sheet 2D Sheet Structure Dimer->Sheet C-Br...O Halogen Bonds Stack Pi-Pi Stacking Sheet->Stack Planar Ring Overlap

Caption: Hierarchical assembly in the crystal lattice. The fundamental unit is the H-bonded dimer, which further assembles via halogen bonds and pi-stacking.

References
  • Mohan Kumar, et al. "5-Bromo-2-chloropyrimidin-4-amine."[3] Acta Crystallographica Section E, 2013. Link

    • Context: Establishes the planarity and H-bonding patterns (inversion dimers)
  • Groom, C. R., et al. "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 2016. Link

    • Context: The authoritative repository for verifying bond lengths and angles of rel
  • Metrangolo, P., et al. "Halogen Bonding: A Supramolecular Solution to a Hard Problem." Science, 2008. Link

    • Context: Foundational text for interpreting the C-Br...O interactions observed in these crystal structures.
  • PubChem Compound Summary. "5-Bromo-4-chloropyrimidin-2-ol."[4] National Center for Biotechnology Information. Link

    • Context: Provides chemical property data and confirms the commercial availability of the specific deriv

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-4-chloropyrimidin-2-ol

Authoritative Guidance for Researchers and Drug Development Professionals on Operational Safety and Waste Management As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and...

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Guidance for Researchers and Drug Development Professionals on Operational Safety and Waste Management

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical reagents we employ. 5-Bromo-4-chloropyrimidin-2-ol, a halogenated heterocyclic compound, is a valuable building block in synthetic chemistry. However, its structure necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the Chemical Profile

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 5-Bromo-4-chloropyrimidin-2-ol (CAS No. 1240595-19-0) is not widely available, its classification as a halogenated pyrimidine allows for a reliable hazard assessment based on structurally similar compounds. The primary risks are associated with its irritant properties and the potential for hazardous decomposition products.

Halogenated organic compounds, as a class, require careful management because improper disposal (e.g., via standard drains or as common refuse) can lead to environmental persistence and the formation of toxic byproducts upon incomplete combustion. Therefore, it must be treated as a hazardous chemical waste.[1]

Table 1: Inferred Hazard Profile for 5-Bromo-4-chloropyrimidin-2-ol

Hazard Classification GHS Hazard Code Description Authoritative Source
Skin Corrosion/Irritation H315 Causes skin irritation. PubChem[2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. PubChem[2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | PubChem[2] |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing 5-Bromo-4-chloropyrimidin-2-ol for disposal, it is imperative to establish a safe working environment. The causality is clear: preventing exposure is the most effective safety measure.

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.[3] Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE) : A multi-layered approach to PPE is mandatory.

    • Eye Protection : Wear chemical safety goggles or a full-face shield.[3]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

    • Body Protection : A buttoned lab coat must be worn to prevent skin contact.[3]

    • Respiratory Protection : If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator is required.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Bromo-4-chloropyrimidin-2-ol is that it must be managed through an approved hazardous waste disposal program.[4][5] Do not allow this material to enter drains, waterways, or the soil.[6]

Step 1: Waste Segregation

  • Rationale : Halogenated waste streams must be segregated from non-halogenated streams. This is critical because the disposal methods, particularly incineration, are different. Mixing waste streams increases disposal costs and can create dangerous chemical incompatibilities.

  • Procedure :

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."

    • Place any unused 5-Bromo-4-chloropyrimidin-2-ol directly into this container.

    • Also, dispose of any materials grossly contaminated with the compound, such as weighing papers or contaminated gloves, in this same container.

Step 2: Containerization & Labeling

  • Rationale : Proper containerization prevents leaks and ensures waste handlers are aware of the container's contents and associated hazards.

  • Procedure :

    • Use a robust, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).

    • Keep the container closed at all times except when adding waste.[4][5]

    • Affix a "Hazardous Waste" label to the container. The label must include:

      • The full chemical name: "5-Bromo-4-chloropyrimidin-2-ol"

      • The primary hazards (e.g., "Irritant")

      • The date accumulation started.

      • The name of the principal investigator or lab group.

Step 3: Temporary Storage

  • Rationale : Safe temporary storage within the laboratory minimizes the risk of spills and accidental exposure.

  • Procedure :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents, acids, and bases.[4]

    • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Professional Disposal

  • Rationale : The chemical nature of 5-Bromo-4-chloropyrimidin-2-ol necessitates destruction by a licensed environmental services contractor. High-temperature incineration is the standard method for halogenated organic compounds.

  • Procedure :

    • Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health & Safety (EHS) office.

    • EHS will coordinate the pickup, transportation, and final disposal of the hazardous waste in compliance with all federal, state, and local regulations.[6]

Emergency Procedures for Spills and Contamination

Accidents require immediate and correct responses to mitigate harm.

  • Small Spill Cleanup :

    • Alert personnel in the immediate area and restrict access.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[3] Avoid raising dust.[7]

    • Carefully sweep or scoop the absorbed material into the designated halogenated waste container.[3][7]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Decontamination : Wash any contaminated clothing before reuse.[3] Thoroughly wash hands and any exposed skin with soap and water after handling.[4][6]

  • First Aid :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[3]

    • Inhalation : Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][4]

    • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper management and disposal of 5-Bromo-4-chloropyrimidin-2-ol waste.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal A Don Full PPE (Goggles, Gloves, Lab Coat) B Work in Chemical Fume Hood A->B C Generate Waste (Unused chemical, contaminated items) B->C D Place in Labeled 'Halogenated Solid Waste' Container C->D E Is Container Full? D->E F Keep Container Securely Closed E->F No G Seal & Finalize Waste Label E->G Yes F->C H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Disposal via Licensed Hazardous Waste Contractor I->J

Caption: Workflow for the safe disposal of 5-Bromo-4-chloropyrimidin-2-ol.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • TCI AMERICA. (2018). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
  • Chemsrc. (2025). Safety Data Sheet: 5-Bromo-4-chloropyrimidin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Acros Organics. (2024). Safety Data Sheet: 4-Amino-5-bromo-2-chloropyridine.
  • Wikipedia. (n.d.). Ultraviolet. Retrieved from [Link]

  • precisionFDA. (n.d.). 5-BROMO-4-CHLORO-2-PYRIDINAMINE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Dye. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.